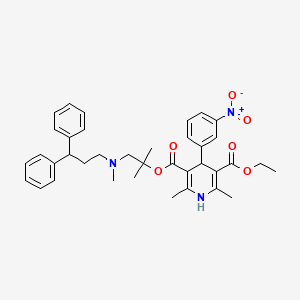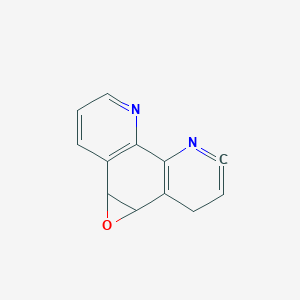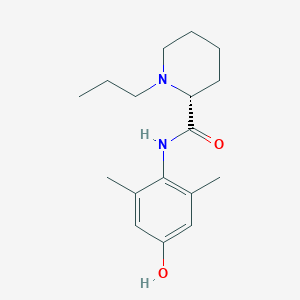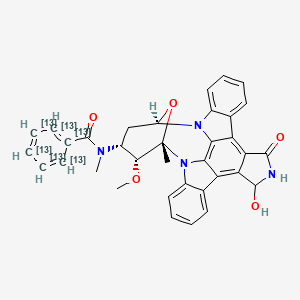
3-Hydroxy Midostaurin-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy Midostaurin-13C6 is a labeled analogue of Midostaurin, a compound known for its inhibitory effects on various kinases. . This compound is primarily used in scientific research for its stable isotopic labeling, which aids in various analytical and experimental applications.
Preparation Methods
The synthesis of 3-Hydroxy Midostaurin-13C6 involves multiple steps, starting from the parent compound Midostaurin. The synthetic route typically includes the introduction of the hydroxy group at the 3-position and the incorporation of the 13C6 label. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods focus on optimizing yield and purity, often employing high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Chemical Reactions Analysis
3-Hydroxy Midostaurin-13C6 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Hydroxy Midostaurin-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving kinase inhibition and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like acute myeloid leukemia (AML) and systemic mastocytosis.
Industry: Utilized in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 3-Hydroxy Midostaurin-13C6 involves the inhibition of multiple receptor tyrosine kinases. The compound and its metabolites inhibit the activity of protein kinase C alpha (PKCalpha), vascular endothelial growth factor receptor 2 (VEGFR2), KIT, platelet-derived growth factor receptor (PDGFR), and wild-type or mutant FLT3 tyrosine kinases. This inhibition leads to the disruption of signaling pathways that are crucial for cell proliferation and survival, thereby inducing apoptosis in target cells .
Comparison with Similar Compounds
3-Hydroxy Midostaurin-13C6 is unique due to its stable isotopic labeling, which makes it particularly useful in analytical applications. Similar compounds include:
Midostaurin: The parent compound, known for its kinase inhibitory properties.
O-Desmethyl Midostaurin-13C6: Another labeled analogue with similar applications.
CGP52421: A metabolite of Midostaurin with inhibitory effects on FLT3 autophosphorylation
These compounds share similar mechanisms of action but differ in their specific applications and labeling, which provide unique advantages in various research contexts.
Properties
Molecular Formula |
C35H30N4O5 |
|---|---|
Molecular Weight |
592.6 g/mol |
IUPAC Name |
N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methyl(1,2,3,4,5,6-13C6)cyclohexatrienecarboxamide |
InChI |
InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1/i4+1,5+1,6+1,11+1,12+1,18+1 |
InChI Key |
ZZSBPGIGIUFJRA-VFAASCIPSA-N |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)[13C]9=[13CH][13CH]=[13CH][13CH]=[13CH]9)OC |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



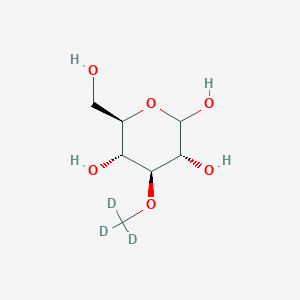
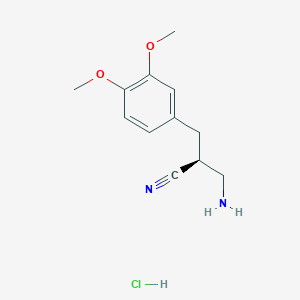
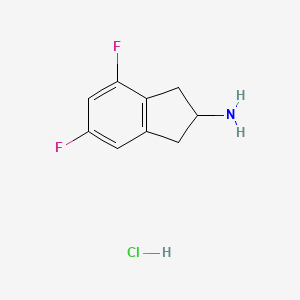
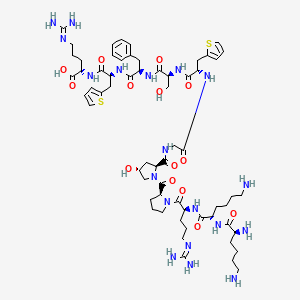
![[(3R,4R,5R)-2-acetyloxy-5-(1-hydroxy-2-oxo-2-phenylethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13838501.png)
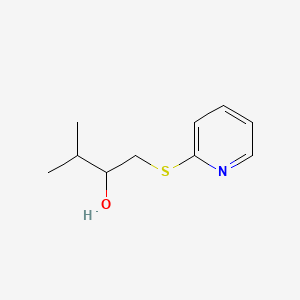
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
